2-bromo-1-cyclohexylpropan-1-one
Overview
Description
2-Bromo-1-cyclohexyl-1-propanone is an organic compound with the molecular formula C9H15BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of a propanone group, which is further bonded to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclohexyl-1-propanone can be synthesized through the bromination of 1-cyclohexyl-1-propanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-1-cyclohexyl-1-propanone may involve large-scale bromination processes, utilizing controlled environments to maintain reaction efficiency and product purity. The use of continuous flow reactors and advanced separation techniques can enhance the yield and quality of the compound.
Types of Reactions:
Nucleophilic Substitution: 2-Bromo-1-cyclohexyl-1-propanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: The compound can also participate in elimination reactions, leading to the formation of alkenes.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions typically occur in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to induce elimination.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for the reduction of the ketone group.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-1-cyclohexyl-1-propanone has various applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It may be utilized in the creation of novel materials with specific properties.
Chemical Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclohexyl-1-propanone involves its reactivity as a brominated ketone. The bromine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the ketone group can undergo reduction or participate in various organic transformations, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
1-Cyclohexyl-1-propanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-phenyl-1-propanone: Similar structure but with a phenyl group instead of a cyclohexyl ring, leading to different reactivity and applications.
2-Bromo-1-cyclohexyl-2-propanone: Bromine atom is positioned differently, affecting its chemical behavior.
Properties
IUPAC Name |
2-bromo-1-cyclohexylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMKMXLHLLWKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101714-60-7 | |
Record name | 2-bromo-1-cyclohexylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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